![molecular formula C17H17N3O5S B2527620 N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1171906-11-8](/img/structure/B2527620.png)
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including an oxadiazole ring, a phenyl ring, a furan ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and furan rings suggests that this compound could have a planar structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, sulfonamides are generally stable and easy to handle .Scientific Research Applications
Antifungal Activity
The compound’s antifungal properties make it a promising candidate for controlling fungal infections. Researchers have investigated its efficacy against various fungal strains, including plant pathogens and human pathogens. By inhibiting fungal growth or disrupting their cellular processes, this compound could contribute to novel antifungal treatments .
Antitumor Activity
Studies have explored the potential of this compound in cancer therapy. Its ability to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) has been investigated. Researchers aim to understand its mechanisms of action and evaluate its effectiveness against different cancer types .
Crop Protection
Given its structural similarity to sulfoximine insecticides, this compound might find applications in crop protection. Sulfoximines have been effective against pests, and further research could explore whether this compound exhibits similar insecticidal properties .
Chemical Biology
The compound’s unique structure makes it an interesting target for chemical biology studies. Researchers can use it as a probe to investigate biological processes, such as protein-ligand interactions, enzyme inhibition, or cellular signaling pathways .
Drug Design
By modifying the substituents on this compound, medicinal chemists can create analogs with improved pharmacological properties. Its scaffold could serve as a starting point for designing new drugs targeting specific diseases .
Glycosylation Studies
The compound’s glycosylhydrazide moiety provides opportunities for glycosylation studies. Researchers can explore its reactivity with sugars and study glycan structures. Glycosylation plays a crucial role in many biological processes, and this compound could contribute to understanding glycan-related functions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-4-26(22,23)13-7-5-12(6-8-13)16-19-20-17(25-16)18-15(21)14-9-10(2)24-11(14)3/h5-9H,4H2,1-3H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSFCYHIGCIZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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